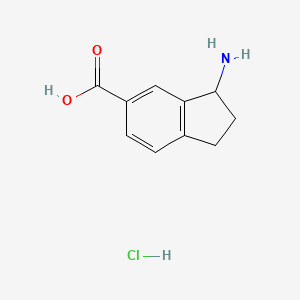

3-Aminoindane-5-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminoindane-5-carboxylic acid hydrochloride is an organic compound that incorporates a carboxyl functional group . The carboxyl group is a cornerstone functional group in organic chemistry, and it is ubiquitous and vital in many fields . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The most direct way to synthesize amides, such as 3-Aminoindane-5-carboxylic acid hydrochloride, is through the condensation of a carboxylic acid with an amine . These substrates are the precursors of choice for amide synthesis due to their large abundance and the generation of only water as waste upon forming the amide bond . A variety of alternative approaches to amide bond formation have been developed to circumvent this issue .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Chemical Reactions Analysis

The most common coupling reagents include carbodiimides, uronium/phosphonium salts, or benzotriazoles . A highlight of these reactions is the 1:1:1 stoichiometry of amine:carboxylic acid:silane coupling reagent . This waste-minimizing ratio lies in stark contrast to state-of-the-art peptide synthesis that usually requires large excesses of both coupling reagents and one of the two coupling partners to get high conversion .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .科学的研究の応用

Antiviral Activity

Indole derivatives, such as 3-Aminoindane-5-carboxylic acid hydrochloride, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole ring contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .

Anti-inflammatory Activity

The indole scaffold is present in many bioactive compounds that exhibit significant anti-inflammatory effects. By modulating inflammatory pathways, these derivatives can potentially be used to treat conditions characterized by inflammation. Research into indole derivatives continues to explore their potential as anti-inflammatory medications .

Anticancer Activity

Indole derivatives have been reported to possess anticancer activities. For instance, 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-based compounds have been designed as selective inhibitors for the Discoidin Domain Receptor 1 (DDR1), showing promise in the treatment of pancreatic cancer. These compounds can inhibit cancer cell signaling and epithelial-mesenchymal transition, which are crucial steps in cancer progression .

Anti-HIV Activity

Studies have shown that indole derivatives can be effective against HIV-1 and HIV-2 strains. The indole nucleus’s ability to interact with viral components makes it a valuable pharmacophore for the development of anti-HIV medications. Molecular docking studies have been performed to assess the efficacy of these compounds in inhibiting HIV replication .

Antioxidant Properties

The indole nucleus is also associated with antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity of indole derivatives makes them candidates for therapeutic applications in diseases caused by oxidative damage .

Antimicrobial and Antitubercular Effects

Indole derivatives have been explored for their antimicrobial and antitubercular activities. Their ability to interfere with the growth and survival of bacteria and Mycobacterium tuberculosis makes them potential candidates for the development of new antibiotics and antitubercular drugs .

Antidiabetic Potential

Research has indicated that indole derivatives may have applications in managing diabetes. By influencing insulin signaling and glucose metabolism, these compounds could be used to develop new treatments for diabetes mellitus .

Antimalarial and Anticholinesterase Activities

Indole derivatives have shown potential in treating malaria and conditions associated with cholinesterase inhibition. Their diverse biological activities allow for the exploration of new therapeutic possibilities in the treatment of malaria and neurodegenerative diseases like Alzheimer’s .

作用機序

Mode of Action

It’s known that the compound forms hydrogen bonds with its targets . The loss of a hydrogen bond with a specific residue (Thr701) has been noted to decrease the potency of similar compounds .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to play a significant role in cell biology and are involved in various biological activities .

Pharmacokinetics

The compound is known to be a powder at room temperature , which could influence its bioavailability.

Result of Action

Similar compounds have been found to inhibit certain kinases .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. The compound is stable at room temperature .

将来の方向性

The need for greener approaches remains a high priority in the synthetic organic chemistry community . Accordingly, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) listed sustainable direct amide bond formation as one of their ten key green chemistry research areas in 2018 . This suggests that future research may focus on developing more sustainable and efficient methods for the synthesis of amides, including 3-Aminoindane-5-carboxylic acid hydrochloride.

特性

IUPAC Name |

3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBHQJRIPHWZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)